molecular formula C22H22FN3O5 B2978449 1-(3-Fluoro-4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941918-29-2

1-(3-Fluoro-4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2978449
CAS No.: 941918-29-2
M. Wt: 427.432
InChI Key: WEZDCCXIRMABAC-UHFFFAOYSA-N
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Description

The compound 1-(3-Fluoro-4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one features a pyrrolidin-2-one core substituted with two key moieties:

  • 3-Fluoro-4-methylphenyl group: The fluorine atom enhances electronegativity and metabolic stability, while the methyl group contributes to lipophilicity and steric bulk.
  • 3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazole: The oxadiazole ring provides rigidity and hydrogen-bonding capacity, and the trimethoxyphenyl group increases lipophilicity and may mimic natural ligands in biological targets (e.g., tubulin inhibitors like combretastatin analogs) .

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O5/c1-12-5-6-15(10-16(12)23)26-11-14(9-19(26)27)22-24-21(25-31-22)13-7-17(28-2)20(30-4)18(8-13)29-3/h5-8,10,14H,9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZDCCXIRMABAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling reactions: The oxadiazole intermediate is then coupled with the pyrrolidin-2-one moiety using suitable reagents and catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine and methoxy positions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of their activity. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound 3-Fluoro-4-methylphenyl; 3,4,5-trimethoxyphenyl ~468.4 High lipophilicity, strong H-bonding potential via oxadiazole and methoxy groups
1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one 3-Chloro-4-fluorophenyl; cyclopropyl ~337.8 Smaller substituents; chloro increases electronegativity, cyclopropyl adds strain
1-(3-Chloro-4-fluorophenyl)-5-(2-diazo-acetyl)-4-phenylpyrrolidin-2-one 3-Chloro-4-fluorophenyl; diazo-acetyl ~404.8 Reactive diazo group reduces stability; phenyl substitution lacks oxadiazole
[1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-[1-(3-isopropyl-[1,2,4]oxadiazol-5-ylmethyl)-pyrrolidin-3-yl]-amine 2-Fluoro-4-methanesulfonyl-phenyl; isopropyl ~507.5 Sulfonyl group enhances solubility; isopropyl adds steric bulk
{(S)-2-[3-(3-fluoro-2-methylphenyl)-[1,2,4]oxadiazol-5-yl]pyrrolidin-1-yl}-(3-methyl-2-[1,2,3]triazol-2-ylphenyl)methanone 3-Fluoro-2-methylphenyl; triazolylphenyl ~436.5 Triazole introduces polarity; methyl group balances lipophilicity

Key Observations

Methoxy vs. Cyclopropyl: The 3,4,5-trimethoxyphenyl group in the target compound offers greater lipophilicity and H-bonding capacity compared to the cyclopropyl group in , which introduces steric strain .

Heterocyclic Linkers :

  • The oxadiazole in the target compound provides rigidity and hydrogen-bonding sites, whereas diazo () or triazole () linkers may reduce stability or alter polarity .

Fluorinated phenyl groups (e.g., in the target and ) are common in CNS drugs due to improved blood-brain barrier penetration .

Research Findings and Data

Crystallographic Insights

  • and report triclinic crystal systems for analogs, with unit cell volumes ranging from 2530 ų () to smaller volumes for simpler substituents. The target compound’s larger trimethoxyphenyl group likely increases crystal packing complexity .
  • Bond angles (e.g., C–N–O in oxadiazoles) are consistent across analogs (~120°), confirming structural stability .

Biological Activity

The compound 1-(3-Fluoro-4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

C20H22FN4O4\text{C}_{20}\text{H}_{22}\text{F}\text{N}_4\text{O}_4

Key Features

  • Fluorine Substitution : The presence of a fluorine atom in the 3-position of the phenyl ring may enhance lipophilicity and improve receptor binding.
  • Trimethoxyphenyl Group : The 3,4,5-trimethoxy substitution is significant for potential interactions with various biological targets.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of pyrrolidine derivatives. For instance, similar compounds have shown promising antibacterial and antifungal properties. In vitro tests indicated that certain pyrrolidine derivatives inhibited the growth of various bacteria and fungi, suggesting that the target compound may exhibit similar activities .

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Example ABacillus subtilis75 µg/mL
Example BEscherichia coli<125 µg/mL

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by its structural similarity to other known COX inhibitors. Studies have shown that modifications in the pyrrolidine ring can lead to enhanced selectivity and potency against cyclooxygenase enzymes (COX-I and COX-II). For example, compounds with similar scaffolds exhibited IC50 values in the low micromolar range against COX-II .

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Binding : The fluorine atom and methoxy groups may facilitate binding to specific receptors involved in inflammatory pathways.
  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes like COX-II, which plays a crucial role in inflammation and pain signaling.

Case Studies

A study focusing on structurally related compounds demonstrated significant anti-inflammatory effects in vivo. For instance, a derivative with a similar framework exhibited over 60% inhibition in animal models compared to standard anti-inflammatory drugs like Celecoxib .

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